Basic lead chromate orange
Description
Properties
CAS No. |
1344-38-3 |
|---|---|
Molecular Formula |
C15H12O4 |
Origin of Product |
United States |
Methodologies for Synthesis and Preparation of Basic Lead Chromate Orange
Precipitation Reactions and Controlled Crystallization Techniques
Precipitation is a cornerstone technique for the synthesis of basic lead chromate (B82759) orange. prepchem.comsci-hub.se This method involves the reaction of soluble lead(II) salts with a source of chromate ions under specific conditions to induce the formation of the desired insoluble basic lead chromate. prepchem.comwikipedia.org Controlled crystallization during precipitation is essential for achieving the desired pigment characteristics.
One common approach involves the initial precipitation of lead chromate (chrome yellow) from a solution of a lead(II) salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), and a chromate source like sodium or potassium chromate. prepchem.comsciencemadness.org The resulting yellow lead chromate is then converted to basic lead chromate orange by treatment with a strong base, such as sodium hydroxide (B78521), typically with heating. prepchem.comsciencemadness.orgmfa.org The process is carefully monitored to control the extent of the conversion and, consequently, the final shade of the pigment. prepchem.com The resulting precipitate is then washed, filtered, and dried to obtain the final product. prepchem.comsciencemadness.org
Influence of Reactant Ratios and pH on this compound Phase Formation
The formation of this compound versus other lead chromate phases is highly dependent on the stoichiometry of the reactants and the pH of the reaction medium. sci-hub.seresearchgate.net An alkaline pH is a critical factor for the formation of basic lead chromate. sci-hub.se By adjusting the pH to the alkaline range, the equilibrium of the reaction can be shifted to favor the incorporation of lead(II) oxide or hydroxide into the lead chromate crystal lattice, resulting in the characteristic orange pigment. sci-hub.sewikipedia.org
Varying the molar ratio of lead(II) ions to chromate ions also plays a significant role. An excess of lead(II) ions in an alkaline environment can promote the formation of the basic salt. nih.gov The specific pH value directly influences which lead chromate polymorph or phase is formed. researchgate.netwikipedia.org For instance, at a pH of approximately 12, the monoclinic phase of basic lead chromate (PbCrO₄·PbO) can be selectively synthesized. researchgate.net In contrast, neutral or acidic conditions typically favor the formation of the non-basic lead chromate (PbCrO₄). wikipedia.org The careful control of both reactant ratios and pH is therefore a key strategy for selectively producing this compound with consistent properties. researchgate.net
| Parameter | Condition | Resulting Phase/Product |
| pH | Alkaline (e.g., pH ~12) | This compound (monoclinic PbCrO₄·PbO) sci-hub.seresearchgate.net |
| pH | Neutral or Acidic | Lead Chromate (PbCrO₄) wikipedia.org |
| Reactant Ratio | Excess Lead(II) ions in alkaline solution | Promotes Basic Lead Chromate formation nih.gov |
Temperature Effects on Synthesis Pathways and Product Morphology
Temperature is another critical parameter that influences both the reaction pathway and the physical characteristics of the final this compound product. sci-hub.se Heating is often employed during the conversion of lead chromate to basic lead chromate in the presence of a base. prepchem.comsciencemadness.org The application of heat accelerates the reaction and can promote the transformation of the crystal structure to the desired orange form. prepchem.com
The reaction temperature can also affect the particle size and morphology of the pigment. sci-hub.se Higher temperatures can lead to an increase in particle size through processes like Ostwald ripening, where larger particles grow at the expense of smaller ones. google.com This, in turn, can influence the hue of the pigment, with variations in particle size leading to different shades of orange and red. sci-hub.se For instance, in microwave-assisted synthesis, a temperature of 90°C is used to form single-crystalline Pb₂CrO₅ bundles and rods, while a lower temperature of 50°C yields PbCrO₄ rods. researchgate.net Therefore, precise temperature control is essential for achieving the desired color and particle characteristics. sci-hub.se
Hydrothermal and Solvothermal Synthetic Routes for Controlled Morphology
Hydrothermal and solvothermal methods offer alternative routes for the synthesis of basic lead chromate with well-defined morphologies. These techniques involve carrying out the chemical reaction in a closed system, such as an autoclave, at elevated temperatures and pressures. In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other non-aqueous solvents.
These methods allow for precise control over the nucleation and growth of crystals, leading to the formation of particles with specific shapes and sizes. For example, PbCrO₄ nanorods and Pb₂CrO₅ microparticles have been synthesized via a hydrothermal method in the presence of a surfactant at a pH of approximately 14 and a temperature of 140°C for 20 hours. researchgate.net The ability to manipulate reaction parameters such as temperature, pressure, solvent, and the presence of surfactants or additives enables the targeted synthesis of basic lead chromate with tailored morphologies, which can impact its optical properties. worldscientific.com
Microwave-Assisted and Ionic Liquid Synthesis Approaches for Nanocrystal Formation
To achieve even greater control over the synthesis of basic lead chromate, particularly at the nanoscale, modern techniques such as microwave-assisted synthesis and the use of ionic liquids have been explored. Microwave-assisted synthesis offers a rapid and energy-efficient method for producing nanoparticles with uniform size and morphology. wikipedia.orgresearchgate.net The rapid heating provided by microwaves can lead to faster reaction kinetics and the formation of single-crystalline nanostructures. wikipedia.orgresearchgate.net For instance, single-crystalline bundles and rods of Pb₂CrO₅ have been successfully synthesized by heating a solution of lead acetate and potassium dichromate in the presence of NaOH at 90°C for just 10 minutes using microwave irradiation. researchgate.net
Ionic liquids, which are salts that are liquid at or near room temperature, can serve as both the solvent and a template in the synthesis of nanocrystals. wikipedia.orgresearchgate.net The use of a microwave-assisted ionic liquid (MAIL) method has been shown to produce bundle- and rod-like nanocrystals of Pb₂CrO₅. wikipedia.org This approach is advantageous as it is often simple, fast, and can avoid the need for surfactants. wikipedia.org The properties of the ionic liquid can be tuned to influence the morphology of the resulting nanocrystals. core.ac.ukmdpi.com
Production Routes from Precursor Compounds (e.g., Lead Chromate or Lead(II) Salts)
The synthesis of this compound typically starts from readily available precursor compounds. The most common precursors are lead(II) salts and lead chromate itself.
A widely used method involves the in-situ formation of lead chromate followed by its conversion to basic lead chromate. In this two-step process, a soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, is first reacted with a solution of sodium or potassium chromate or dichromate. prepchem.comwikipedia.orgtoxicslink.org This results in the precipitation of yellow lead chromate. prepchem.com Subsequently, a base like sodium hydroxide is added to the slurry, and the mixture is heated to convert the yellow precipitate into the orange basic lead chromate. prepchem.comsciencemadness.org
Alternatively, basic lead chromate can be prepared directly by reacting a lead(II) salt with an alkaline solution of a chromate. wikipedia.orgnih.gov For example, reacting lead oxide with sodium dichromate in the presence of acetic acid, or reacting lead nitrate with sodium chromate in the presence of sodium carbonate, can yield basic lead chromate. nih.gov The choice of the lead salt and the chromate source, along with the reaction conditions, will determine the exact composition and properties of the final product. toxicslink.org
| Precursor Compound | Reactant(s) | Key Condition(s) | Product |
| Lead(II) Acetate prepchem.com | Sodium Dichromate, Sodium Hydroxide | Heating | This compound |
| Lead(II) Nitrate sciencemadness.org | Potassium Chromate, Sodium Hydroxide | Heating | This compound |
| Lead Chromate prepchem.comsciencemadness.org | Sodium Hydroxide | Boiling/Heating | This compound |
| Lead Oxide nih.gov | Sodium Dichromate | Acetic Acid | This compound |
| Lead Nitrate nih.gov | Sodium Chromate | Sodium Carbonate | This compound |
Control of Particle Morphology and Size during this compound Synthesis
The morphology and size of this compound particles are critical determinants of its properties as a pigment, including its color, hiding power, and lightfastness. ipen.org Consequently, significant research has focused on methods to control these physical characteristics during synthesis.
Several factors can be manipulated to influence particle morphology and size. As previously mentioned, the choice of synthetic route plays a major role. Precipitation conditions, such as the rate of addition of reactants, stirring speed, temperature, and pH, can all be adjusted to control the nucleation and growth of the crystals. prepchem.comsci-hub.se For instance, rapid mixing of concentrated solutions can lead to the formation of fine, uniform particles. sciencemadness.org
The use of additives, such as surfactants or polymers, can also be employed to direct crystal growth and prevent particle agglomeration. researchgate.net These additives can adsorb onto the surface of the growing crystals, modifying their growth habits and leading to specific morphologies like rods or wires. researchgate.net Furthermore, post-synthesis treatments, such as aging the precipitate in the mother liquor, can lead to changes in particle size through mechanisms like Ostwald ripening. google.com Advanced techniques like hydrothermal and microwave-assisted synthesis offer even more precise control over these parameters, enabling the production of this compound with tailored particle sizes and shapes, including nanorods and other nanostructures. researchgate.networldscientific.com
Advanced Structural and Spectroscopic Characterization of Basic Lead Chromate Orange
Crystalline Structures and Polymorphism of Basic Lead Chromate (B82759) Orange
Basic lead chromate, often known by the pigment name Chrome Orange, is a compound consisting of lead(II) chromate and lead(II) oxide. nih.gov Its chemical formula can be represented as PbCrO₄·PbO or Pb₂CrO₅. wikipedia.orgcolourlex.com The precise hue of the pigment, which ranges from orange to red, is influenced by the ratio of lead oxide to lead chromate and the particle size. colourlex.commfa.org Like many crystalline solids, basic lead chromate exhibits polymorphism, meaning it can exist in different crystalline structures. The mineral form of basic lead chromate, known as phoenicochroite, is a monoclinic, red, and translucent mineral. wikipedia.org Synthetic routes have been developed that can selectively produce different polymorphs; for example, orthorhombic nanocrystals can be synthesized, while the use of sodium hydroxide (B78521) in the preparation process tends to form the monoclinic phase. wikipedia.org
The crystallography of lead chromate compounds is complex and includes several polymorphs. For the related neutral lead chromate (PbCrO₄), a stable monoclinic form and an unstable tetragonal form are well-documented. nih.govwikipedia.org The stable monoclinic form of PbCrO₄ is associated with a yellow color, while the unstable tetragonal form is orange-red. nih.govwikipedia.org
For basic lead chromate (Pb₂CrO₅), the most prominently cited crystalline structure is the monoclinic phase, which corresponds to the natural mineral phoenicochroite. wikipedia.org Synthesis methods performed in a basic solution, such as treating chrome yellow (PbCrO₄) with a strong base, yield this monoclinic form. wikipedia.org While a distinct tetragonal phase is characteristic of the neutral lead chromate, the literature on basic lead chromate orange primarily focuses on its monoclinic and orthorhombic structures. wikipedia.org The structural parameters for the monoclinic phase of the related PbCrO₄, which has a P2₁/n space group, provide a reference for the types of structures found in these pigments. researchgate.net
| Compound | Phase | Common Color | Stability |
|---|---|---|---|
| Basic Lead Chromate (Pb₂CrO₅) | Monoclinic | Red-Orange | Stable (as mineral phoenicochroite) wikipedia.org |
| Basic Lead Chromate (Pb₂CrO₅) | Orthorhombic | Orange | Synthetically produced wikipedia.org |
| Lead Chromate (PbCrO₄) | Monoclinic | Yellow | Stable nih.govwikipedia.org |
| Lead Chromate (PbCrO₄) | Tetragonal | Orange-Red | Unstable nih.govwikipedia.org |
The pigmentary characteristics of this compound are intrinsically linked to its chemical composition, crystal structure, and particle morphology. The color itself is a direct result of the compound's composition, with an increasing content of lead chromate oxide (PbO·PbCrO₄) leading to more orange and red hues compared to the yellow of neutral lead chromate. nih.gov
The specific polymorph (crystal structure) influences the final color and stability of the pigment. Furthermore, for a given chemical composition and crystalline phase, the particle size plays a crucial role in determining the exact shade. colourlex.com Finer particles can produce different tones compared to larger ones, allowing for a range of colors from orange to a deep red. colourlex.com The basic nature of the compound, a result of the included lead(II) oxide, also affects its chemical properties as a pigment, making it more resistant to alkalis but less so to acids when compared with chrome yellow. colourlex.com
X-ray Diffraction (XRD) for Phase Identification and Structural Elucidation
X-ray Diffraction (XRD) is a primary analytical technique for the characterization of crystalline materials like this compound. researchgate.net The method is foundational for phase identification, as each crystalline phase produces a unique diffraction pattern that acts as a fingerprint. malvernpanalytical.comlambdatechs.com This pattern is generated by recording the intensity of X-rays scattered at various angles (2θ) by the regular arrangement of atoms in the crystal lattice.
For this compound, XRD is used to:
Identify Crystalline Phases: By comparing the obtained diffraction pattern with reference patterns in databases like the Joint Committee for Powder Diffraction Standards (JCPDS), one can definitively identify the crystalline phases present, such as the monoclinic phoenicochroite structure. lambdatechs.com
Distinguish Polymorphs: XRD can easily differentiate between various polymorphs, such as the monoclinic and orthorhombic forms of basic lead chromate, as each will have a distinct set of diffraction peaks. researchgate.net
Assess Purity: The technique can detect the presence of impurities or other phases. For instance, in a sample of chrome orange, XRD could identify unreacted lead chromate (chrome yellow) or other co-precipitates. malvernpanalytical.com
The analysis of an XRD pattern involves matching the positions (Bragg angles) and relative intensities of the diffraction peaks to known standards for structural elucidation.
| XRD Parameter | Information Obtained | Significance for this compound |
|---|---|---|
| Peak Positions (2θ) | Lattice spacing (d-spacing) | Serves as a "fingerprint" to identify the specific polymorph (e.g., monoclinic vs. orthorhombic). malvernpanalytical.comlambdatechs.com |
| Peak Intensities | Information about atomic arrangement and crystal orientation | Used in conjunction with peak positions to confirm a match with a reference pattern from a database. lambdatechs.com |
| Peak Broadening | Crystallite size and lattice strain | Provides insight into the particle size of the pigment, which affects its color and other properties. |
Electron Microscopy Techniques for Morphological and Nanostructural Analysis
Electron microscopy is indispensable for studying the physical characteristics of pigment particles at the micro- and nanoscale. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual information about particle size, shape, and structure, which are critical to the performance and appearance of pigments like this compound.
Scanning Electron Microscopy (SEM) is a powerful tool for analyzing the surface topography and morphology of materials. mdpi.com In the study of this compound, SEM provides high-resolution images of the pigment particles, revealing key characteristics that influence its properties.
Key applications of SEM include:
Morphological Analysis: SEM images show the shape and surface texture of the pigment particles. This is important because particle shape affects how the pigment packs and disperses in a medium.
Particle Size Distribution: By analyzing SEM micrographs, researchers can determine the size range and distribution of the pigment particles. This data is directly related to the pigment's color, hiding power, and rheological properties. google.com
Elemental Analysis: When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide qualitative and quantitative information about the elemental composition of the particles, confirming the presence of lead, chromium, and oxygen. mdpi.com
Transmission Electron Microscopy (TEM) and its advanced mode, High-Resolution TEM (HRTEM), offer even greater magnification and resolution than SEM, allowing for the investigation of the internal nanostructure of materials. trustrade.ae
High-Resolution TEM (HRTEM): HRTEM is a specialized imaging mode that allows for the direct visualization of the atomic lattice of a crystalline material. wikipedia.org With resolutions approaching the sub-angstrom level, HRTEM can resolve individual atomic columns and crystal defects. wikipedia.orgyoutube.com For this compound, HRTEM would be used to directly image the arrangement of atoms in the monoclinic or other crystal lattices, identify specific lattice planes, and observe any crystalline imperfections or grain boundaries. youtube.com
| Technique | Primary Information | Scale | Application to Pigment Analysis |
|---|---|---|---|
| SEM | Surface morphology, particle shape, size distribution, elemental composition (with EDX) mdpi.com | Micron to Nanometer | Characterizing the overall physical properties of the pigment powder. |
| TEM | Internal microstructure, particle shape, crystallite size, crystal defects trustrade.ae | Nanometer | Analyzing the internal structure of individual pigment nanoparticles. |
| HRTEM | Atomic lattice imaging, identification of lattice planes, visualization of atomic-scale defects wikipedia.orgyoutube.com | Angstrom to Nanometer | Elucidating the precise atomic arrangement and crystalline perfection of the pigment. |
Vibrational Spectroscopy for Molecular Structure and Bonding Investigations
Vibrational spectroscopy provides insights into the molecular structure and chemical bonding within a compound by probing the vibrational modes of its constituent atoms.
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. ualberta.ca For this compound, Raman spectra are characterized by distinct bands corresponding to the vibrations of the chromate (CrO₄²⁻) and lead-oxygen (Pb-O) groups. researchgate.netresearchgate.net
The most intense bands in the Raman spectrum of this compound are associated with the stretching and bending modes of the chromate anion. researchgate.net The symmetric stretching vibration (ν₁) of the CrO₄²⁻ tetrahedron typically appears as a very strong band in the region of 825-846 cm⁻¹. researchgate.net Asymmetric stretching (ν₃) and bending (ν₂, ν₄) modes are also observed at lower wavenumbers. itn.pt
Vibrational modes involving the lead-oxygen bonds are generally found at lower frequencies, typically below 400 cm⁻¹. researchgate.net These bands are often weaker and can be more complex due to the various coordination environments of the lead atoms.
Table 1: Characteristic Raman Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν₁ (CrO₄²⁻) | 846, 825 | Symmetric Stretch |
| ν₃ (CrO₄²⁻) | ~770-940 | Asymmetric Stretch |
| Pb-O Modes | 380, 355, 342, 324 | Lead-Oxygen Vibrations |
Data compiled from multiple research sources. researchgate.net
Fourier Transform Infrared (FTIR) spectroscopy is another powerful technique for investigating molecular vibrations. mdpi.com It measures the absorption of infrared radiation by the sample, providing a spectrum that is complementary to Raman data. In the analysis of this compound, FTIR is particularly useful for identifying the vibrational modes of the chromate group and any other functional groups that may be present. nih.govresearchgate.net
The FTIR spectrum of this compound is dominated by strong absorption bands corresponding to the asymmetric stretching vibrations (ν₃) of the CrO₄²⁻ anion. researchgate.net These bands are typically observed in the 800-950 cm⁻¹ region. The symmetric stretching mode (ν₁), which is strong in the Raman spectrum, is often weak or absent in the FTIR spectrum due to symmetry considerations. Bending modes of the chromate group are also visible at lower wavenumbers.
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~800-950 | ν₃ (Asymmetric Stretch) of CrO₄²⁻ |
| Lower Frequencies | Bending modes of CrO₄²⁻ and Pb-O vibrations |
Data derived from general principles of inorganic FTIR spectroscopy. mdpi.comchem-soc.si
Advanced X-ray Spectroscopy for Elemental and Oxidation State Analysis
Advanced X-ray spectroscopy techniques are indispensable for determining the elemental composition and the oxidation states of the constituent elements in this compound.
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). oxinst.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org
When a sample of this compound is bombarded with a high-energy electron beam, core electrons are ejected from the lead, chromium, and oxygen atoms. libretexts.org Electrons from higher energy levels then fill these vacancies, and the excess energy is released in the form of characteristic X-rays. wikipedia.org The energy of these X-rays is specific to the element from which they originated.
An EDX spectrum of this compound will show distinct peaks corresponding to the L-shell transitions of lead (Pb), the K-shell transitions of chromium (Cr), and the K-shell transition of oxygen (O). researchgate.net Quantitative analysis can be performed to determine the relative atomic percentages of these elements, confirming the stoichiometry of the compound.
Synchrotron radiation-based micro X-ray fluorescence (µ-XRF) is a highly sensitive technique used for elemental mapping at the micrometer scale. researchgate.netnih.gov It utilizes the intense and focused X-ray beams produced by a synchrotron to excite atoms in a sample, causing them to emit fluorescent X-rays. By scanning the sample and collecting the fluorescence signal at each point, a detailed map of the elemental distribution can be generated.
In the context of this compound, µ-XRF mapping can reveal the spatial distribution of lead and chromium within a sample. This is particularly useful for studying pigment particles in a matrix or for analyzing the homogeneity of the material. The high sensitivity of µ-XRF allows for the detection of trace elements that may be present as impurities or as part of the pigment's formulation.
Furthermore, by tuning the energy of the incident synchrotron X-rays across the absorption edge of an element, a technique known as X-ray Absorption Near Edge Structure (XANES) spectroscopy can be performed in conjunction with µ-XRF. researchgate.net This provides information on the oxidation state of the element. For basic lead chromate, XANES can confirm that chromium is present in the +6 oxidation state (as chromate) and lead is in the +2 oxidation state. researchgate.netwikipedia.org
X-ray Absorption Near Edge Structure (XANES) for Chromium Speciation
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique utilized to probe the electronic structure and local coordination environment of a specific atom within a material. uu.nlresearchgate.net This method, which relies on synchrotron radiation, provides detailed information about the oxidation state and geometry of the absorbing atom. researchgate.net In the analysis of this compound, XANES is particularly crucial for determining the speciation of chromium, as the pigment's stability and color are directly linked to the oxidation state of this element.
The technique functions by tuning the energy of an X-ray beam across the absorption edge of a core electron of the target element—in this case, the chromium K-edge. researchgate.netresearchgate.net When the X-ray photon energy is sufficient to excite a core electron to an empty state, a sharp increase in absorption occurs, creating an "absorption edge". uu.nllibretexts.org The precise energy and features of this edge, especially in the near-edge region, are highly sensitive to the absorbing atom's valence state and coordination chemistry. diamond.ac.uk
For chromate-based compounds, the Cr K-edge XANES spectrum exhibits distinct features for different oxidation states. A key diagnostic feature for Cr(VI) in a tetrahedral coordination, as found in the chromate anion (CrO₄²⁻), is a sharp, intense pre-edge peak. anl.gov This feature arises from a dipole-allowed transition from the 1s core level to empty molecular orbitals with some p-character. Conversely, Cr(III), typically found in an octahedral environment, shows a much weaker pre-edge feature. This difference allows for the clear identification and quantification of Cr(VI) and its common reduction product, Cr(III). researchgate.net
Research on lead and other chromate pigments has demonstrated that environmental factors such as light and humidity can induce the chemical reduction of Cr(VI) to Cr(III). researchgate.net This transformation is directly associated with the darkening and degradation of the pigment. XANES spectroscopy has been instrumental in tracking this change, showing a decrease in the characteristic Cr(VI) pre-edge peak and the emergence of features consistent with Cr(III) species in aged paint samples. researchgate.net
Table 1: Key Cr K-edge XANES Features for Chromium Speciation
| Chromium Species | Oxidation State | Typical Coordination | Pre-edge Peak Intensity | Edge Position (Relative) |
|---|---|---|---|---|
| Chromate (in PbCrO₄) | Cr(VI) | Tetrahedral | Strong, sharp | Higher Energy |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect and Oxidation State Studies
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is an analytical technique specifically designed to detect and characterize chemical species that possess unpaired electrons. mdpi.com Such species are termed "paramagnetic." The technique is highly sensitive and provides detailed information about the electronic structure of the paramagnetic center. nih.gov
In the context of this compound, the primary chromium species, Cr(VI), is diamagnetic (having no unpaired electrons) and is therefore "EPR silent." However, the degradation of the pigment often involves reduction-oxidation reactions that produce paramagnetic species. researchgate.net The reduction of Cr(VI) can lead to the formation of intermediate Cr(V) and the more stable Cr(III), both of which are paramagnetic and therefore "EPR active." researchgate.net
EPR spectroscopy serves as a critical complementary technique to XANES for studying the degradation of chromate pigments. While XANES provides an average speciation of chromium (e.g., the ratio of Cr(VI) to Cr(III)), EPR can specifically detect and characterize the paramagnetic Cr(V) and Cr(III) species that act as defects within the pigment's crystal lattice. researchgate.net The detection of a Cr(V) signal, for instance, provides direct evidence of an active reduction process.
Studies combining XANES and EPR have successfully identified the formation of both Cr(V) and Cr(III) species in lead chromate-based paints subjected to aging conditions. researchgate.net The EPR spectrum provides a unique fingerprint for each paramagnetic species, allowing researchers to understand the specific chemical nature of the degradation products formed under various environmental stresses. This level of detail is essential for developing a complete model of the chemical pathways responsible for the pigment's alteration over time.
Table 2: EPR Characteristics of Chromium Species in Altered Chromate Pigments
| Chromium Species | Oxidation State | Number of Unpaired Electrons | EPR Status | Typical g-value |
|---|---|---|---|---|
| Chromate | Cr(VI) | 0 | Inactive (Silent) | N/A |
| Chromium(V) | Cr(V) | 1 | Active | ~1.98 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lead(II)-carboxylates |
| Chromium(III) species |
| Chromium(V) species |
| Chromium(VI) species |
| Chromium(III) Oxide |
Chemical Reactivity, Stability, and Degradation Mechanisms of Basic Lead Chromate Orange
Thermal Stability and Decomposition Pathways
Basic lead chromate (B82759) exhibits moderate thermal stability. The decomposition of the chromate component is reported to begin at approximately 500 °C. When heated to the point of decomposition, it is known to emit toxic fumes containing inorganic lead. nih.gov The melting point of the compound is 844 °C. mfa.org
The thermal stability of lead chromate pigments is a critical factor in applications where they are exposed to high temperatures, such as in plastics. google.com Research into improving this stability has shown that untreated pigments can darken at elevated temperatures. google.comgoogle.com However, treatments such as coating the pigment particles with a dense, amorphous silica (B1680970) can significantly improve resistance to darkening at temperatures in the range of 300–320 °C. google.com
| Property | Value | Reference |
|---|---|---|
| Decomposition Onset Temperature | ~500 °C | |
| Melting Point | 844 °C | mfa.org |
| Decomposition Products | Toxic fumes of inorganic lead | nih.gov |
| Improved Stability Range (Silica-Coated) | Up to 300–320 °C | google.com |
Photochemical Degradation Processes and Color Alteration
One of the most significant stability concerns for basic lead chromate orange is its tendency to darken upon exposure to light. colourlex.comresearchgate.net This light-induced degradation is a well-documented phenomenon, famously observed in the paintings of Vincent van Gogh, which utilized chrome yellow and orange pigments extensively. esrf.frmodernpaintdamageatlas.nlesrf.fr The darkening is a photo-induced process that occurs on the surface of the paint layer. modernpaintdamageatlas.nl
The primary chemical mechanism responsible for the color alteration of basic lead chromate is the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)). esrf.frmodernpaintdamageatlas.nlesrf.fr This process transforms the original chromate ions into various Cr(III) compounds, leading to a darkening of the pigment. modernpaintdamageatlas.nlnih.gov
Scientific analyses of degraded pigments have identified the specific nature of these alteration products. One of the key degradation products is chromium(III) oxide dihydrate (Cr₂O₃·2H₂O), a compound that is green in color. esrf.fr Other identified Cr(III) species include sulfate-, organo-metal-, and chloride-based compounds. nih.gov The susceptibility of the pigment to this reduction process is notably higher in lead sulfochromate variants (PbCr₁₋ₓSₓO₄), particularly those rich in sulfate (B86663) and possessing an orthorhombic crystal structure. esrf.frmodernpaintdamageatlas.nlresearchgate.netnih.gov
The degradation of basic lead chromate is an explicitly light-induced process. nih.gov The kinetics of this reaction are heavily dependent on the wavelength of the incident light. Studies have demonstrated that UV and blue-green light are most effective in stimulating the darkening. esrf.frmodernpaintdamageatlas.nl Specifically, light with a wavelength up to 460 nm, and also in the 500-530 nm range, can activate the reduction process. esrf.fr Wavelengths above this range are progressively less damaging, with red light being insufficient to trigger the degradation. esrf.frmodernpaintdamageatlas.nl
Environmental factors such as relative humidity can also play a role in the degradation kinetics. researchgate.net While the primary driver is light, moisture can enhance the alteration of oil paints containing chromate pigments. researchgate.net For instance, studies on related chromate pigments have shown that the presence of atmospheric pollutants like sulfur dioxide, in combination with varying humidity, can favor the degradation process. researchgate.net
| Factor | Effect on this compound | Reference |
|---|---|---|
| Primary Degradation Mechanism | Photo-induced reduction of Cr(VI) to Cr(III) | esrf.frmodernpaintdamageatlas.nlesrf.fr |
| Resulting Cr(III) Compounds | Cr₂O₃·2H₂O, Cr(III) sulfates, oxides, organo-metals, chlorides | esrf.frnih.gov |
| Most Damaging Light Wavelengths | UV, blue-green light (≤ 460 nm and 500-530 nm) | esrf.fr |
| Contributing Environmental Factors | Relative humidity can enhance degradation | researchgate.net |
Chemical Stability in Various Environmental Conditions
Basic lead chromate's stability is compromised by exposure to certain chemical environments, particularly acids, alkalis, and sulfur-containing compounds. colourlex.comgoogle.comgoogle.com
All lead chromate pigments are susceptible to attack by acids and alkalis. colourlex.com Basic lead chromate is soluble in strong acids and alkalis. mfa.org Due to its basic nature, it is generally more resistant to alkalis but less resistant to acids when compared to the neutral lead chromate (chrome yellow). colourlex.com
Exposure to acids can lead to a chemical transformation. For example, treatment with acetic acid can cause the orange pigment to revert to yellow lead chromate. mfa.org Stronger acids, such as nitric acid, will decompose the pigment to form lead(II) nitrate (B79036) and yellow lead chromate. Conversely, the pigment's formation is linked to alkaline conditions; it can be prepared by treating neutral lead chromate with a strong alkali solution, which establishes an equilibrium between the yellow and orange forms. gauthmath.comwikipedia.orgresearchgate.net
The pigment is known to be sensitive to sulfur-containing gases, which can cause discoloration. mfa.org Its high lead content makes it prone to darkening in the presence of sulfur compounds, such as hydrogen sulfide (B99878), which can react to form black lead sulfide. wikipedia.org Additionally, reduction by gases like sulfur dioxide can also contribute to darkening. wikipedia.org This sensitivity to sulfides is considered a significant shortcoming of lead chromate pigments. google.comgoogle.com Modern formulations of related pigments are sometimes encapsulated to inhibit contact with these reactive gases. wikipedia.org
Mechanisms of Interaction with Organic Binders and Coatings (e.g., Oil Medium)
The interaction between this compound and organic binders, particularly drying oils like linseed oil, is a critical factor influencing the long-term stability and appearance of paint layers. The primary mechanism of interaction involves the saponification of fatty acids present in the oil medium by the lead ions from the pigment. This chemical reaction results in the formation of lead carboxylates, commonly known as lead soaps.
The process is initiated by the hydrolysis of triglycerides, the main components of drying oils, which releases free fatty acids such as palmitic acid and stearic acid. The basic nature of lead chromate orange can facilitate this hydrolysis. Subsequently, the lead (Pb²⁺) ions from the pigment react with the carboxylate groups (RCOO⁻) of the free fatty acids. This reaction is an acid-base reaction where the metallic pigment acts as a base.
The general chemical equation for the formation of lead soaps can be represented as:
2RCOOH (Fatty Acid) + PbCrO₄·Pb(OH)₂ (Basic Lead Chromate) → Pb(RCOO)₂ (Lead Soap) + PbCrO₄ + 2H₂O
Several factors can influence the rate and extent of lead soap formation. Research has shown that the saponification process is significantly accelerated by the presence of water and elevated temperatures. bohrium.com The kinetics of lead soap crystallization in an oil matrix have been found to be invariably fast, although the degree of disorder in the crystallized phases can increase with the polymerization of the oil. nih.gov
The formation of lead soaps can have several consequences for the paint film. While they can initially contribute to the drying process and the formation of a durable paint film, their aggregation and migration over time can lead to various forms of degradation. These include increased transparency of the paint layer, the formation of protrusions on the paint surface, and in some cases, delamination and cracking. metmuseum.org The specific fatty acids involved in soap formation are typically the saturated C16 (palmitic) and C18 (stearic) acids. metmuseum.org
Strategies for Enhancing Pigment Stability and Lightfastness
The inherent instability of this compound, primarily its susceptibility to darkening upon exposure to light, has led to the development of various strategies to enhance its stability and lightfastness. The principal degradation mechanism is the photo-reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), which is responsible for the color change. nih.govmodernpaintdamageatlas.nl Strategies to mitigate this focus on protecting the pigment particles from light and chemical interactions.
One of the most effective and widely researched strategies is the encapsulation of the pigment particles with a protective inorganic coating. This coating acts as a physical barrier, shielding the lead chromate from direct exposure to light and atmospheric agents.
Key Stabilization Strategies:
Silica Coating: A common and effective method involves coating the lead chromate particles with a dense, amorphous layer of silica (silicon dioxide, SiO₂). This encapsulation significantly improves the pigment's resistance to discoloration from light, heat, acids, and alkalis. google.comgoogle.com The silica coating is typically applied by precipitating it onto the pigment particles in an aqueous slurry.
Alumina (B75360) Coating: The deposition of alumina (aluminum oxide, Al₂O₃) onto the pigment surface, often in conjunction with a silica coating, further enhances stability. google.com
Mixed Metal Oxide Coatings: The application of various hydrous metal oxides has been shown to be beneficial. These include the oxides of titanium, antimony, and manganese. modernpaintdamageatlas.nl For instance, treating the pigment with hydrous titanium oxide can improve lightfastness. For molybdate (B1676688) orange shades, which are related to basic lead chromate, treatment with hydrous aluminum oxide and antimony oxide is preferred. modernpaintdamageatlas.nl
Multi-Layered Coatings: More advanced strategies involve the application of multiple layers of different inorganic compounds. For example, a process has been developed where pigments are first stabilized with metal oxides and/or silicic acid, followed by a dense amorphous silica envelope, and then one or more layers of antimony oxide/silicic acid, and finally a layer of aluminum oxide and/or an alkaline earth phosphate (B84403). rsc.org
The effectiveness of these coatings lies in their ability to create a protective shell around the pigment particle. This shell can prevent the absorption of UV radiation, which is a primary trigger for the reduction of Cr(VI). Furthermore, it can limit the interaction of the pigment with the surrounding binder and any reactive species, thereby inhibiting chemical degradation pathways.
Below is an interactive data table summarizing various stabilization methods for lead chromate pigments.
| Stabilizing Agent(s) | Method of Application | Resulting Improvement |
| Dense Amorphous Silica | Deposition from an aqueous sodium silicate (B1173343) solution onto a slurry of pigment particles. | Greatly improved resistance to discoloration from light, heat, acids, and alkalis. |
| Alumina | Deposition onto silica-coated pigment particles. | Enhanced stability beyond that of silica coating alone. |
| Hydrous Titanium Oxide | Precipitation of the hydrous oxide onto pigment crystals. | Improved lightfastness. |
| Hydrous Aluminum Oxide & Antimony Oxide | Treatment of the pigment with these hydrous oxides. | Enhanced stability, particularly for molybdate orange shades. |
| Silica, Antimony Oxide, Aluminum Oxide/Alkaline Earth Phosphate | Multi-layered precipitation onto the pigment. | High fastness to temperature, light, weathering, alkalis, and acids. |
Analytical Methodologies for Detection and Characterization in Research Contexts
Qualitative and Quantitative Analysis of Lead Chromate (B82759) Pigments in Research Samples
The analysis of basic lead chromate orange in research samples involves both qualitative methods to identify its constituent ions and quantitative techniques to determine their concentrations.
Qualitative analysis often begins with preliminary tests that suggest the presence of lead (Pb²⁺) and chromate (CrO₄²⁻) ions. A traditional chemical method for identifying lead involves its precipitation as lead sulfate (B86663) (PbSO₄), a white solid, upon the addition of a sulfate source. A proposed qualitative method involves dissolving the pigment in nitric acid, followed by the addition of an ammonia (B1221849) solution to precipitate basic lead salts. This precipitate can then be selectively dissolved with ammonium (B1175870) acetate (B1210297), and the subsequent addition of potassium chromate will reprecipitate lead chromate if lead is present iu.edu.
For quantitative analysis, instrumental techniques are predominantly used to achieve high accuracy and sensitivity. These methods are essential for determining the elemental composition of the pigment and can help in understanding its purity, origin, and degradation pathways.
Key Quantitative Analytical Techniques:
X-ray Fluorescence (XRF) Spectroscopy: This non-destructive technique is widely used for elemental analysis in cultural heritage and materials science. spectroscopyonline.comportaspecs.com It can identify and quantify the amount of lead and chromium in a sample. portaspecs.combinghamton.edu Portable XRF (pXRF) instruments allow for in-situ analysis, which is particularly valuable for artworks and archaeological artifacts. spectroscopyonline.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method capable of detecting trace amounts of elements. While it is a destructive technique requiring the sample to be digested, it provides very precise quantitative data on the lead content.
The table below summarizes the primary instrumental techniques for the quantitative analysis of lead in this compound.
| Analytical Technique | Principle | Sample Preparation | Detection Limit | Application |
| X-ray Fluorescence (XRF) | Measures the fluorescent X-rays emitted from a sample that has been excited by a primary X-ray source. | Minimal to none for solid samples. | ppm range | Non-destructive elemental analysis of pigments in artworks and materials. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | An argon plasma source ionizes the sample, and a mass spectrometer separates and quantifies the ions. | Destructive; requires acid digestion of the sample. | ppb to ppt (B1677978) range | High-precision determination of elemental composition, including trace impurities. |
| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free atoms in the gaseous state. | Destructive; requires sample dissolution. | ppm to ppb range | Quantitative determination of specific elements like lead. |
Spectroscopic Techniques for Pigment Identification in Material Samples
Spectroscopic techniques are indispensable for the non-destructive identification of this compound. These methods provide a molecular "fingerprint" of the compound, allowing for its precise characterization.
Raman Spectroscopy: This is a powerful, non-destructive technique that provides detailed information about the chemical structure and crystalline phase of a material. tricliniclabs.com Basic lead chromate, often referred to as chrome orange, exhibits a characteristic Raman spectrum that allows for its unambiguous identification. researchgate.netresearchgate.net The key Raman bands for chrome orange are consistently reported in the literature. researchgate.net
Key Raman Bands for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 846 | CrO₄²⁻ stretching mode |
| 825 | CrO₄²⁻ stretching mode |
| 380 | Bending modes |
| 355 | Bending modes |
| 342 | Bending modes |
| 324 | Bending modes |
Data sourced from research on chrome orange pigments. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about its molecular components. It is effective for identifying both organic and inorganic materials. mdpi.com In the context of basic lead chromate, FTIR can help in identifying the chromate group and can also be used to study the degradation products of the pigment, such as the formation of lead carboxylates when interacting with an oil binder. desy.de
X-ray Diffraction (XRD): XRD is a primary technique for determining the crystalline structure of materials. mdpi.com For lead chromate pigments, XRD can differentiate between various crystalline forms, which can influence the pigment's color and stability. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. Basic lead chromate's characteristic orange color is due to its absorption of light in the visible region. mdpi.com While UV-Vis spectroscopy can provide some information, it is generally less specific for pigment identification compared to Raman or FTIR spectroscopy.
The following table provides a comparative overview of the primary spectroscopic techniques used for the identification of this compound.
| Spectroscopic Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Raman Spectroscopy | Molecular structure, crystalline phase | Minimal to none; can be used in-situ. | Non-destructive, high spatial resolution, highly specific. | Can be affected by fluorescence from the sample. |
| FTIR Spectroscopy | Molecular functional groups | Minimal to none; can be used in-situ. | Non-destructive, sensitive to both organic and inorganic components. | Water can interfere with the analysis; less specific for crystalline structure. |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification | Requires a powdered sample or a flat surface. | Definitive for crystal structure determination. | Generally requires a larger sample size and is not typically portable. |
| UV-Visible Spectroscopy | Electronic transitions, color properties | Sample is typically dissolved in a solvent, or analyzed in reflectance mode. | Provides information on the color of the pigment. | Less specific for molecular structure compared to other techniques. |
Preparation of Samples for Advanced Microscopic and Spectroscopic Analysis
The preparation of samples containing this compound for analysis depends on the technique being employed and the nature of the sample itself. For many spectroscopic techniques, especially in the field of cultural heritage, non-invasive or micro-invasive methods are preferred to preserve the integrity of the object.
For In-Situ Spectroscopic Analysis (Raman, FTIR, XRF): In many cases, no special sample preparation is required. mdpi.com Portable instruments can be brought directly to the object, and the analysis is performed on the surface. This is the preferred method for valuable artworks and historical artifacts.
For Microscopic Analysis (e.g., Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy - SEM-EDX): When a more detailed morphological and elemental analysis is required, a small, often microscopic, sample may be taken.
Mounting of Particulate Samples: A few particles of the pigment can be mounted on a carbon adhesive tab on an SEM stub.
Cross-Sections: For layered materials like paintings, a micro-sample can be embedded in a resin (e.g., epoxy or polyester) and then polished to reveal a cross-section of the paint layers. This allows for the analysis of the pigment within its context.
For Laboratory-Based Spectroscopic and Diffractive Analysis (e.g., benchtop Raman, FTIR, XRD):
Powdered Samples: If the sample is in powdered form, it can be analyzed directly by placing a small amount on a microscope slide or in a sample holder.
Dispersions: For techniques like FTIR, the powder can be mixed with potassium bromide (KBr) and pressed into a pellet.
The choice of sample preparation method is a critical step that can significantly impact the quality of the analytical results. The primary goal is to obtain a representative sample that is suitable for the chosen analytical technique while minimizing any alteration or contamination.
Applications in Materials Science and Cultural Heritage Research
Role as an Inorganic Pigment in Coatings and Polymeric Materials
Basic lead chromate (B82759), commercially known as Chrome Orange, has been utilized as a high-performance inorganic pigment due to its vibrant color, opacity, and durability. marketresearchcommunity.com Its chemical robustness provides excellent lightfastness and weather resistance, which are critical for materials requiring long-term color retention in harsh environmental conditions. marketresearchcommunity.com
Basic lead chromate is a compound containing both lead(II) chromate and lead(II) oxide, with the chemical formula PbO·PbCrO₄. colourlex.com It is chemically similar to chrome red, with the different shades from orange to red being attributed to variations in particle size. colourlex.com The color of basic lead chromates can range from a pale brown to a vibrant orange and even crimson. The pigment's hue is also influenced by the pH during its synthesis; alkaline conditions tend to produce deeper red shades. wikipedia.org
The pigmentary performance of basic lead chromate is characterized by its excellent hiding power and opacity. marketresearchcommunity.comwebexhibits.orgpigments.com It disperses well in oil, which is advantageous for creating stable paints with a high pigment load. naturalpigments.com While it is compatible with other pigments, it is affected by acids and alkalis. Its basic nature, however, makes it more resistant to alkalis than chrome yellow. colourlex.com A key performance characteristic of lead chromate pigments is their broad shade functionality, offering a spectrum from greenish-yellow to bright oranges. pigments.com
Table 1: Pigmentary Properties of Basic Lead Chromate Orange
| Property | Description |
|---|---|
| Chemical Formula | PbO·PbCrO₄ |
| Colour Index | Pigment Orange 21 (PO 21), CI 77601 |
| Color Range | Light orange to deep orange, red |
| Key Characteristics | Excellent opacity, high hiding power, good weather resistance |
| Chemical Resistance | More resistant to alkalis and less resistant to acids compared to chrome yellow. colourlex.com |
| Lightfastness | Not very lightfast, tends to darken with age. colourlex.com |
The exceptional durability, weather resistance, and opacity of basic lead chromate made it a historically valuable pigment for demanding industrial applications. marketresearchcommunity.comeastharbourgroup.com It has been used in industrial coatings for metal surfaces such as machinery, vehicles, and structures where high performance is necessary. prontopaints.co.uk Its ability to retain color and provide a protective layer made it a cost-effective choice for these applications. marketresearchcommunity.compigments.com
Basic lead chromate has also been a key component in road marking paints. marketresearchcommunity.comeastharbourgroup.comprontopaints.co.uk The bright yellow and orange colors provide high visibility, a crucial factor for traffic safety. lanxingco.com The pigment's resistance to weathering and abrasion from traffic ensures the longevity of the markings. eastharbourgroup.comlanxingco.com However, due to the toxicity of lead and hexavalent chromium, its use in road paints and other applications has significantly declined, with safer alternatives being sought. eastharbourgroup.comlanxingco.comeverydaychemistries.com Studies have shown that lead chromate from road markings can be a source of environmental lead and chromium contamination. researchgate.netnih.gov
Historical Pigment in Artworks and Cultural Heritage Conservation
Chrome orange was first synthesized as a pigment in 1809. wikipedia.orgwebexhibits.orgmfa.org It offered artists a vibrant and opaque orange without the need for mixing pigments. museunacional.cat This novel pigment was embraced by artists, including the Impressionists, who valued its intense color for their innovative painting techniques. webexhibits.org
The presence of basic lead chromate in artworks provides valuable information for art historians and conservators. For example, Pierre-Auguste Renoir used chrome orange in his painting La Yole (ca. 1879) to depict the outline of the boat, creating a striking contrast with the blue water. colourlex.com The identification of this pigment in a paint layer can help to date and authenticate artworks, as well as to understand the artist's palette and techniques.
Various scientific techniques are employed to identify basic lead chromate in historic paint layers. These methods include:
X-ray Diffraction (XRD): To determine the crystalline structure of the pigment. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the molecular composition. acs.orgnih.gov
Raman Spectroscopy: A non-destructive technique that provides detailed information about the pigment's chemical structure. acs.org
Synchrotron Radiation-based micro-X-ray Diffraction (μ-XRD) and X-ray Absorption Near Edge Structure (XANES) Spectroscopy: These advanced techniques allow for the detailed characterization of the different crystalline forms of lead chromate and their degradation products within the paint layers. acs.orgnih.gov
These analytical methods have revealed that artists like Vincent van Gogh used different types of chrome yellow pigments, including those based on lead chromate, in his paintings. acs.orgnih.gov
A significant issue associated with the use of basic lead chromate in artworks is its tendency to darken over time. colourlex.comnih.govmodernpaintdamageatlas.nl This degradation process is a major concern for the preservation of paintings by artists such as Vincent van Gogh, whose works are known to be affected by this phenomenon. nih.govacs.org
Research has shown that the darkening of lead chromate pigments is a result of a photo-induced reduction of the original hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) compounds. modernpaintdamageatlas.nlacs.org This chemical change alters the color of the pigment, leading to a visible darkening of the painted surface. Several factors have been found to influence this degradation process:
Light Exposure: The degradation is activated by light, particularly UV and blue light. nih.govmodernpaintdamageatlas.nl
Chemical Composition: The presence of sulfates in the pigment formulation, often as lead sulfate (B86663) (PbSO₄) in lead sulfochromate pigments (PbCr₁₋ₓSₓO₄), plays a key role in the darkening process. acs.orgmodernpaintdamageatlas.nlacs.org The sulfur-rich orthorhombic phase of these pigments is particularly prone to degradation. modernpaintdamageatlas.nl
Crystalline Structure: Different crystalline forms of lead chromate exhibit varying tendencies toward degradation. acs.org
Table 2: Factors Influencing the Degradation of Basic Lead Chromate in Artworks
| Factor | Influence on Degradation |
|---|---|
| Light | Activates the reduction of Cr(VI) to Cr(III), causing darkening. nih.govmodernpaintdamageatlas.nl |
| Sulfates | The presence of sulfate ions, particularly in sulfur-rich crystalline phases, accelerates the degradation process. modernpaintdamageatlas.nlacs.org |
| Crystalline Form | Different crystal structures of lead chromate have varying stabilities and susceptibility to darkening. acs.org |
| Surface Coatings | The application of varnishes or other coatings can mechanically disturb the paint surface and redistribute degradation products. nih.gov |
Understanding the degradation mechanisms of basic lead chromate is fundamental to developing effective conservation and restoration strategies for affected artworks. researchgate.net A primary goal of this research is to find ways to slow down or prevent the darkening of these pigments.
One area of investigation has been the impact of non-original surface coatings, such as varnishes, that have been applied to paintings over time. nih.gov Studies on samples from paintings by Van Gogh and Gauguin have shown that the application of these coatings can cause mechanical friction, which may pick up and redistribute the superficial chromium compounds, including the degradation products. nih.gov This highlights the importance of considering the history of conservation treatments when assessing the condition of an artwork and planning future interventions.
Current research focuses on non-invasive analytical techniques to monitor the condition of paintings containing lead chromate pigments and to evaluate the effectiveness of conservation treatments. The knowledge gained from these studies is crucial for making informed decisions about the care and preservation of these important cultural heritage objects.
Exploration of Novel Material Science Applications
Beyond its historical use as a pigment, this compound (Pb₂CrO₅) is the subject of contemporary research exploring its potential in advanced materials science applications. Investigations into its optoelectronic and photocatalytic properties, particularly at the nanoscale, are paving the way for its use in novel technologies.
Recent studies have focused on the synthesis of this compound nanostructures, such as nanorods and nanowires, to harness their unique size-dependent properties. These efforts are primarily directed towards photoelectrochemical and photocatalytic applications, leveraging the compound's ability to absorb visible light.
Photoelectrochemical Properties and Applications
Research into the photoelectrochemical behavior of this compound has revealed its potential as a semiconductor material for converting light into electrical energy. Thin film electrodes of Pb₂CrO₅ have demonstrated significant photoactivity under visible light irradiation.
Key findings from these studies indicate that this compound possesses a direct band gap of approximately 2.25 to 2.4 eV, enabling it to absorb visible light with wavelengths up to 550 nm. This characteristic is crucial for applications in solar energy conversion. In experiments involving the photo-oxidation of sulfite (B76179) (SO₃²⁻), a Pb₂CrO₅ bulk electrode displayed the highest photocurrent among various lead chromate compositions, reaching 0.23 mA/cm² under UV-Vis light irradiation. Furthermore, it exhibited an incident photon to current conversion efficiency (IPCE) of 10% at a wavelength of 340 nm. The photovoltaic effect observed in thin films of Pb₂CrO₅ underscores its potential for use in photosensitive devices.
Table 1: Optoelectronic and Photoelectrochemical Properties of this compound (Pb₂CrO₅)
| Property | Value | Conditions |
| Direct Band Gap | 2.25 eV | Optically determined |
| 2.3 - 2.4 eV | From thin film analysis | |
| Visible Light Absorption | Up to 550 nm | |
| Photocurrent (Sulfite Oxidation) | 0.23 mA/cm² | 0.4 V vs Ag/AgCl, 100 mW/cm² UV-Vis light |
| Incident Photon to Current Conversion Efficiency (IPCE) | 10% | At 340 nm |
| Saturation Photovoltage (Thin Film) | 1.16 V | Light intensity of 23.25 mW/cm² |
Photocatalytic Potential
The visible light activity of this compound also suggests its potential as a photocatalyst for environmental remediation. While detailed studies on the photocatalytic degradation of specific organic pollutants using Pb₂CrO₅ are emerging, the general class of lead chromates has been shown to be effective in degrading dyes such as brilliant green under visible light. The generation of electron-hole pairs upon light absorption is the fundamental mechanism driving these photocatalytic reactions. Further research into the efficiency and stability of this compound nanostructures as photocatalysts is an active area of investigation.
Environmental Chemistry and Remediation Research Excluding Toxicological Studies
Environmental Distribution and Mobility in Abiotic Matrices (e.g., Soil, Water, Dust)
Once released into the environment, basic lead chromate (B82759) orange can be distributed across various abiotic matrices. The primary source of this distribution is the weathering and deterioration of materials containing the pigment, such as decorative and traffic paints. toxicslink.org Consequently, lead chromate has been frequently identified in both indoor and outdoor settings.
Common environmental compartments where basic lead chromate is found include:
Soil: Contamination of soil often occurs near painted structures and roadways where paint chips and dust accumulate.
Dust: Indoor and outdoor dust can contain fine particles of the pigment. toxicslink.org Studies have reported nano- to micro-sized lead chromate particles in atmospheric dust. toxicslink.org
Roads and Playgrounds: Areas with traffic markings or painted play equipment are significant locations for lead chromate presence. toxicslink.org
The mobility of lead and chromium from these pigments is influenced by environmental conditions. The small particle size of lead chromate found in dust suggests a potential for atmospheric transport and widespread distribution. toxicslink.org Its solubility, although low, can increase in the presence of road treatments like NaCl and CaCl2, making it a potential source of lead and chromium pollution in surface and groundwater. researchgate.net
Leaching Behavior from Pigment-Containing Materials into Environmental Compartments
The release of lead and chromium from materials containing basic lead chromate orange into the environment is a key pathway for contamination. This process, known as leaching, is influenced by several factors. Research has shown that both lead (Pb) and chromium (Cr) have a tendency to leach under acidic conditions, while neutral and alkaline environments are less conducive to this process. nih.govresearchgate.net
The physical state of the material containing the pigment also plays a crucial role. For instance, the aging of pigmented microplastics leads to the formation of surface cracks and fragmentation. This increases the surface area and promotes the release of the lead chromate pigment. nih.govresearchgate.net Similarly, the weathering of paint films contributes to the release of pigment particles into soil and dust. toxicslink.org
Studies have demonstrated that environmental conditions significantly impact leaching rates. One study on commercial lead chromate pigments found that photodissolution occurs in the presence of organic acids and dissolved organic matter under simulated sunlight, releasing Pb(II) and Cr(III). nih.gov In a specific experiment conducted in a river water sample under natural sunlight, 11.28% of lead and 2.56% of chromium were released from the pigment in just 7 hours. nih.gov Furthermore, a high concentration of NaCl has been shown to favor the leaching process. nih.govresearchgate.net
| Factor | Effect on Leaching | Source |
|---|---|---|
| pH | Increased leaching under acidic conditions. | nih.govresearchgate.net |
| Material Aging (e.g., paint, plastics) | Promotes release due to surface degradation and increased surface area. | nih.govresearchgate.net |
| Sunlight | Causes photodissolution, releasing Pb(II) and Cr(III). | nih.gov |
| Salinity (e.g., NaCl) | High salt concentration facilitates the leaching process. | researchgate.netnih.govresearchgate.net |
| Organic Acids / Dissolved Organic Matter | Enhances photodissolution in aqueous environments. | nih.gov |
Environmental Transformation Pathways of this compound (e.g., Abiotic Reduction)
In the environment, this compound can undergo transformation processes that alter its chemical state and potential toxicity. A significant pathway is the reduction of hexavalent chromium (Cr(VI)) to the less toxic and less mobile trivalent chromium (Cr(III)).
One of the primary drivers of this transformation is sunlight. Photochemical processes can induce the photodissolution of lead chromate pigments. nih.gov This reaction is mediated by the reduction of Cr(VI) within the pigment itself, a process that can be activated by light with a wavelength below 514 nm. nih.gov This abiotic reduction leads to the release of Pb(II) and Cr(III) into the aqueous phase. nih.gov The darkening observed in many historical paintings containing chrome yellow pigments is visible evidence of this light-induced reduction of chromate ions to Cr(III) compounds. researchgate.net
The efficiency of this photodissolution is influenced by the surrounding chemical environment. The presence of electron donors can enhance the separation of electron-hole pairs, thereby affecting the kinetics of the reaction. nih.gov Conversely, the reaction rate tends to decrease as the solution's pH increases, because the photodissolution process consumes protons. nih.gov
Research on Remediation Technologies for Lead and Chromium Contamination in Environmental Systems
Given the persistence and toxicity of lead and hexavalent chromium, various remediation technologies have been researched and developed to treat contaminated soil and groundwater. These technologies can be broadly categorized into immobilization methods, which reduce the mobility of the contaminants, and separation/concentration methods. epa.gov
Chemical stabilization, also known as solidification/stabilization (S/S), is a widely used remediation technique for lead and chromium. clu-in.org This process involves mixing contaminated soil or sludge with a binder to physically encapsulate the contaminants and chemically reduce their leachability. epa.govclu-in.org
Commonly used binders include:
Inorganic Binders: Cement, fly ash, and blast furnace slag are frequently used. epa.gov Ordinary Portland cement (OPC) and magnesium phosphate (B84403) cement (MPC) have been shown to be effective in solidifying/stabilizing lead and chromium-contaminated soil. researchgate.net
Organic Binders: Bitumen is an example of an organic binder used in S/S treatment. epa.gov
The process works by forming new mineral phases that incorporate the chromium. X-ray diffraction (XRD) analysis of cement matrices used for chromium stabilization has identified the formation of CaCrO₄·2H₂O and a chromium-ettringite phase, confirming the chemical immobilization of the chromium. nih.gov Chemical precipitation using agents like ferrous sulfate (B86663) and sodium sulfide (B99878) has also been explored as an effective method for treating chromate-contaminated water. iaea.org The effectiveness of S/S has been demonstrated for non-volatile metals like chromium and lead. clu-in.org
| Binder Type | Examples | Immobilization Mechanism | Source |
|---|---|---|---|
| Inorganic | Portland Cement, Magnesium Phosphate Cement, Fly Ash | Physical encapsulation and chemical reaction to form stable mineral phases (e.g., chromium-ettringite). | epa.govresearchgate.netnih.gov |
| Organic | Bitumen | Physical encapsulation of contaminant particles. | epa.gov |
Reducing toxic hexavalent chromium (Cr(VI)) to the more benign trivalent chromium (Cr(III)) is a cornerstone of chromium remediation strategies. Cr(III) is significantly less mobile and toxic than Cr(VI). This reduction can be achieved through various biotic and abiotic pathways.
Abiotic Reduction: This involves the use of chemical reducing agents. A common in-situ approach is creating a permeable subsurface treatment zone by injecting a reductant like sodium dithionite (B78146) into an aquifer. As Cr(VI)-contaminated groundwater flows through this zone, the Cr(VI) is reduced to Cr(III) and precipitates out of the solution. clu-in.org
Biotic Reduction: Many microorganisms are capable of reducing Cr(VI) to Cr(III). nih.gov This bioreduction is a promising and environmentally friendly technology. nih.gov The process often requires an electron donor, which can be a simple organic molecule like glucose or more complex organic matter, to facilitate microbial growth and the reduction process. nih.gov In some environmental systems, the reduction of Cr(VI) can occur through a combination of biotic and abiotic processes, for example, involving sulfate- and iron-reducing bacteria. nih.gov
Research has shown that in mixed-contaminant scenarios, the presence of other electron acceptors like nitrate (B79036) (NO₃⁻), sulfate (SO₄²⁻), and ferric iron (Fe(III)) can influence the rate and pathway of Cr(VI) reduction. nih.gov
Future Directions in Basic Lead Chromate Orange Research
Development of Green Synthesis Routes and Sustainable Production Methods
Traditional synthesis methods for basic lead chromate (B82759) orange often involve heating lead chromate in a strong alkali solution or reacting lead salts with alkaline chromate solutions. wikipedia.orgsciencemadness.orgcolourlex.com These processes, while effective, utilize hazardous materials and can generate significant waste. Modern research is beginning to explore more environmentally benign and efficient synthesis pathways.
A promising development is the use of microwave-assisted ionic liquid (MAIL) methods. wikipedia.org This technique has been successfully used to form nanocrystals of Pb₂CrO₅. The MAIL process is noted for being simple, rapid, and avoiding the need for surfactants, representing a significant step toward greener chemical production. wikipedia.org Another approach involves a gas-liquid precipitation process where careful control of pH can selectively produce either lead chromate (PbCrO₄) or basic lead chromate (Pb₂CrO₅). wikipedia.org
Further research is anticipated to focus on minimizing hazardous precursors and waste products, potentially exploring solid-state reactions or mechanochemical methods that reduce or eliminate the need for solvents. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are expected to guide the development of next-generation synthesis routes. While not a synthesis method, related sustainability research has demonstrated the use of agricultural biowaste, such as orange peels, to create nanocomposites capable of adsorbing and removing lead and chromium from wastewater, highlighting a circular economy approach to managing the compound's constituent elements. frontiersin.orgresearchgate.net
Table 1: Comparison of Synthesis Methods for Lead Chromate Compounds
| Method | Description | Advantages | Research Direction |
|---|---|---|---|
| Traditional Alkali Treatment | Treating lead chromate (chrome yellow) with a strongly basic solution like sodium hydroxide (B78521). wikipedia.orgsciencemadness.org | Well-established, produces the desired pigment. | Optimization to reduce alkali waste and improve energy efficiency. |
| Gas-Liquid Precipitation | A process where pH is the controlling factor for the selective formation of PbCrO₄ or Pb₂CrO₅. wikipedia.org | High degree of control over the final product. | Exploring scalability and integration with continuous flow reactors. |
| Microwave-Assisted Ionic Liquid (MAIL) | Utilizes microwave radiation and ionic liquids to rapidly synthesize nanocrystals. wikipedia.org | Simple, fast, does not require surfactants. wikipedia.org | Investigation of different ionic liquids and microwave parameters to control nanoparticle morphology. |
Advanced Computational Modeling of Basic Lead Chromate Orange Structure and Reactivity
The application of advanced computational chemistry is a rapidly emerging field in the study of inorganic pigments like this compound. These theoretical methods provide insights into the material's properties at the atomic level, which are often difficult to obtain through experimental means alone.
Computational studies using methods like Density Functional Theory (DFT) have been performed on the closely related chrome yellow pigments (PbCr₁₋ₓSₓO₄). researchgate.net This research aims to elucidate the relationships between the pigment's crystalline structure, chemical composition (e.g., sulfate (B86663) content), and its resulting electronic and optical properties. researchgate.net Such models are crucial for understanding the mechanisms behind the observed darkening and degradation of lead chromate-based pigments in historical artworks. researchgate.net
Future computational work on this compound (Pb₂CrO₅) will likely extend these approaches to:
Model Reactivity: Simulate the interaction of the pigment's surface with environmental factors such as light, humidity, and pollutants to predict degradation pathways.
Determine Electronic Structure: Calculate the electronic band structure to better understand the origins of its distinct orange color and its semiconductor properties.
Predict Nanomaterial Properties: Model the structural and electronic properties of this compound at the nanoscale, guiding the synthesis of nanomaterials with tailored characteristics.
Experimental data, such as the determined Gibbs free energy of Pb₂CrO₅, provides essential benchmarks for validating the accuracy of these computational models. wikipedia.org
Exploration of Nanomaterial Properties and Emerging Applications
Research into the nanoscale forms of this compound is revealing properties distinct from its bulk pigment form, opening avenues for new technological applications. Scientists have successfully synthesized various nanostructures of the compound, demonstrating precise control over their morphology.
Using a microwave-assisted ionic liquid (MAIL) method, researchers have created bundle- and rod-like nanocrystals of Pb₂CrO₅. wikipedia.org The resulting bundles have a unique morphology, resembling bundles of straw secured in the middle. wikipedia.org Orthorhombic nanocrystals have also been selectively synthesized in a simple room-temperature solution. wikipedia.org These nanostructures are sensitive to electron beam irradiation, which can transform them into many smaller particles. wikipedia.org This sensitivity suggests potential applications in electron-beam lithography or as sensors.
Building on research into related lead chromate (PbCrO₄) 1D nanomaterials, such as nanorods and nanowires, future work on this compound will likely focus on a detailed investigation of its optical and electronic properties at the nanoscale. gncl.cnresearchgate.net Potential emerging applications could include:
Photocatalysis: The visible light activity recorded for Pb₂CrO₅ up to 550 nm suggests it could be explored as a photocatalyst for chemical reactions. wikipedia.org
Specialized Sensors: The compound's reactivity and semiconductor properties at the nanoscale could be harnessed for detecting specific chemicals or environmental conditions.
Optoelectronic Devices: Tailored nanostructures with specific electronic properties could be investigated for use in niche optoelectronic applications.
Table 2: Synthesized Nanostructures of this compound
| Nanostructure | Synthesis Method | Key Characteristics | Reference |
|---|---|---|---|
| Orthorhombic Nanocrystals | Facile room temperature solution | Selective synthesis of the orthorhombic crystal structure. | wikipedia.org |
| Bundle-like Nanocrystals | Microwave-Assisted Ionic Liquid (MAIL) | Resemble bundles of straw; sensitive to electron beam irradiation. | wikipedia.org |
| Rod-like Nanocrystals | Microwave-Assisted Ionic Liquid (MAIL) | Formed alongside bundle structures; sensitive to electron beam irradiation. | wikipedia.org |
| Single-Crystalline Pb₂CrO₅ | Microwave heating in basic solution | Formed in only 10 minutes at 90°C. | wikipedia.org |
Interdisciplinary Approaches in Conservation Science and Environmental Monitoring of Pigments
The persistence of this compound in cultural heritage and the environment necessitates interdisciplinary research to understand its long-term behavior and impact.
Conservation Science: In the field of art conservation, researchers combine chemistry, physics, and art history to study the degradation of lead chromate pigments in iconic paintings, such as those by Vincent van Gogh. researchgate.netresearchgate.net Advanced spectro-microscopic techniques are used to analyze paint cross-sections at the micro- and nanoscale. This research has shown that the darkening of chrome yellows and oranges is often due to the photoreduction of hexavalent chromium (Cr(VI)) to chromium(III) compounds. researchgate.net Studies have revealed that the pigment's stability is influenced by its crystalline structure and chemical composition, with sulfate-rich varieties being more prone to degradation. researchgate.net The interaction between the pigment and overlying varnishes or coatings is also a critical factor in its long-term preservation. researchgate.net
Environmental Monitoring: Environmental science focuses on tracking the fate of lead chromate pigments released from industrial applications, such as old traffic paints. researchgate.net Research has shown that lead chromate from road paint can degrade and partially dissolve, contributing toxic lead and chromate to the surrounding environment. researchgate.net Interdisciplinary approaches use techniques like lead isotope analysis to trace pollution back to its source. researchgate.net Furthermore, monitoring programs are essential for industrial facilities that historically produced or used these pigments. This includes monitoring factory effluent to prevent contamination of water supplies and biological monitoring of workers to assess occupational exposure by measuring chromium levels in blood and urine. emerald.comnih.gov
These integrated approaches are crucial for developing effective strategies for both preserving cultural artifacts containing this compound and mitigating its environmental risks.
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Pb₂CrO₅ or PbCrO₄·PbO |
| Lead(II) chromate | PbCrO₄ |
| Lead(II) oxide | PbO |
| Lead acetate (B1210297) | Pb(CH₃COO)₂ |
| Potassium dichromate | K₂Cr₂O₇ |
| Sodium hydroxide | NaOH |
| Lead(II) nitrate (B79036) | Pb(NO₃)₂ |
| Potassium chromate | K₂CrO₄ |
| Sodium chromate | Na₂CrO₄ |
| Sodium nitrite | NaNO₂ |
| Nitric acid | HNO₃ |
| Lead sulfate | PbSO₄ |
| Calcium carbonate | CaCO₃ |
| Gypsum | CaSO₄·2H₂O |
| Cadmium sulfide (B99878) | CdS |
| Cadmium sulfate | CdSO₄ |
Q & A
Q. What are the established synthesis methods for basic lead chromate orange, and how do reaction conditions influence product composition?
this compound (PbCrO₄·PbO) is synthesized via two primary routes:
- Alkaline treatment of lead chromate : Heating lead chromate (PbCrO₄) with sodium hydroxide (NaOH), forming a mixture of PbCrO₄ and PbO. The PbO:PbCrO₄ ratio determines the hue, ranging from orange to red .
- Direct precipitation : Reacting lead salts (e.g., lead nitrate or acetate) with sodium dichromate in the presence of sodium carbonate or acetic acid. For example, lead nitrate and sodium chromate form PbCrO₄, while excess lead oxide under alkaline conditions yields the basic form . Key variables : pH (>10 for orange hues), temperature (60–80°C for controlled crystallization), and reagent stoichiometry. Higher PbO content increases redness .
Q. How do particle size and lead oxide-to-chromate ratios affect the optical properties of this compound?
- Particle size : Smaller particles (<1 µm) scatter light more effectively, producing lighter orange shades, while larger particles (>2 µm) deepen the color to brick-red .
- PbO:PbCrO₄ ratio : A higher PbO content shifts the chromophore absorption band, intensifying red tones. For example, a 1:1 molar ratio yields bright orange, whereas 2:1 approaches red . Methodological tip : Use scanning electron microscopy (SEM) to correlate particle morphology with UV-Vis reflectance spectra .
Q. What are the stability limitations of this compound under environmental exposure?
- Light stability : Resistant to UV degradation due to strong covalent Pb-O-Cr bonding, making it suitable for outdoor pigments .
- Sulfur sensitivity : Reacts with H₂S or SO₂ gases to form black lead sulfide (PbS), limiting use in industrial atmospheres . Testing protocol : Accelerated aging tests (e.g., ISO 11341) with controlled SO₂ exposure, followed by X-ray diffraction (XRD) to detect PbS formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods with HEPA filters to prevent inhalation of carcinogenic Pb/Cr(VI) dust .
- PPE : Nitrile gloves, lab coats, and respirators with P100 filters .
- Waste disposal : Neutralize acidic residues (e.g., from synthesis) with calcium hydroxide to immobilize Pb²⁺/CrO₄²⁻ .
Advanced Research Questions
Q. Why do reproducibility challenges arise in synthesizing phase-pure this compound, and how can they be mitigated?
- Key issues : Inconsistent PbO:PbCrO₄ ratios due to variable pH, incomplete washing of byproducts (e.g., NaNO₃), and Ostwald ripening during crystallization . Solutions :
- Maintain pH >10 with NaOH/KOH buffers to stabilize PbO .
- Use chelating agents (e.g., acetate ions) to control Pb²⁺ reactivity during precipitation .
- Characterize intermediate phases via in-situ Raman spectroscopy to monitor reaction progress .
Q. What advanced analytical techniques are most effective for characterizing crystallographic and compositional variations in this compound?
- XRD : Identifies monoclinic PbCrO₄ (P2₁/n space group) and tetragonal PbO phases. Peak broadening indicates nanocrystalline domains .
- SEM-EDS : Maps elemental distribution (Pb, Cr, O) to confirm homogeneity .
- Thermogravimetric analysis (TGA) : Quantifies PbO content by measuring mass loss during decomposition (e.g., PbCrO₄ → PbO + CrO₃↑ at ~500°C) .
Q. How can reaction conditions be optimized to tailor this compound for specific optical or catalytic applications?
- Optical tuning : Adjust PbO:PbCrO₄ ratios via controlled hydroxide addition. For example, adding NH₄OH instead of NaOH reduces particle agglomeration, enhancing color brightness .
- Catalytic applications : Dope with MoO₃ (e.g., PbCrO₄-PbMoO₄ composites) to improve redox activity for oxidation reactions. Characterize using X-ray photoelectron spectroscopy (XPS) to confirm Cr(VI)/Mo(VI) surface states .
Q. How do historical synthesis methods (pre-1970s) differ from modern approaches in terms of environmental and health considerations?
- Historical : Relied on high-temperature calcination of PbO and CrO₃, generating toxic fumes. Pigments often contained unreacted Pb²⁺, increasing leaching risks .
- Modern : Use closed reactors with real-time pH monitoring to minimize waste. Substitute Pb(NO₃)₂ with less soluble PbCO₃ to reduce effluent toxicity . Case study : A 2023 study achieved 95% yield using lead acetate and Na₂Cr₂O₇ in ethanol-water mixtures, reducing Cr(VI) discharge by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
